molecular formula C24H24ClN3O5S B2824858 N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 361980-61-2

N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No. B2824858
CAS RN: 361980-61-2
M. Wt: 501.98
InChI Key: IPENAZUWJAKJNQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24ClN3O5S and its molecular weight is 501.98. The purity is usually 95%.
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Scientific Research Applications

1. Spectroscopy and Computational Analysis

The compound has been the subject of spectroscopic studies and computational analysis. Research has explored its vibrational signatures through Raman and Fourier transform infrared spectroscopy. The density functional theory model, using the GAUSSIAN 09 packages, has been utilized to examine the geometric equilibrium, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers of related molecules. Such studies are crucial for understanding the stereo-electronic interactions and stability of the compound. The research further utilizes natural bond orbital analysis and Hirshfeld surfaces to gain insights into the intermolecular contacts within the crystal structure of the compound (Mary, Pradhan, & James, 2022).

2. Chemiluminescence and Crystallography

Studies have also focused on the chemiluminescence properties of related sulfanyl-substituted compounds, exploring their base-induced decomposition and light emission characteristics. This includes the synthesis and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, with analysis of their thermal stability and light-emitting properties under certain conditions, contributing to the understanding of their potential applications in scientific research (Watanabe et al., 2010).

3. Pharmacological Evaluation and Synthesis

There has been significant pharmacological evaluation and synthesis of compounds structurally related to N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide. For instance, different derivatives have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Such studies utilize various spectral analytical techniques for structural elucidation and explore the compounds' inhibition potential against certain bacterial strains, contributing to the field of antimicrobial research (Nafeesa et al., 2017).

4. Anticancer Evaluation

The compound's structure has also been linked to anticancer research. Novel series of related compounds have been synthesized, characterized, and their anticancer activities evaluated against various cancer cell lines. These studies offer valuable insights into the cytostatic and antiproliferative effects of these compounds, opening pathways for further research in oncology and the development of potential cancer treatments (Zyabrev et al., 2022).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O5S/c1-4-33-19-8-6-5-7-14(19)15-9-22(29)28-24(16(15)12-26)34-13-23(30)27-18-11-20(31-2)17(25)10-21(18)32-3/h5-8,10-11,15H,4,9,13H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENAZUWJAKJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.